2-Fluoro-L-homophenylalanine: The Fluorinated Scaffold for Next-Gen Peptidomimetics and NMR Probing
2-Fluoro-L-homophenylalanine: The Fluorinated Scaffold for Next-Gen Peptidomimetics and NMR Probing
Topic: 2-Fluoro-L-homophenylalanine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.
The Molecular Architect: Beyond the Standard Amino Acid
2-Fluoro-L-homophenylalanine (2-F-L-Hph) is a non-proteinogenic amino acid that serves as a critical tool in modern drug discovery and structural biology.[1] Chemically defined as (S)-2-amino-4-(2-fluorophenyl)butanoic acid (CAS: 246876-92-6), it represents a strategic modification of the natural amino acid L-homophenylalanine.
While L-homophenylalanine is the well-established precursor for Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril), the 2-fluoro derivative introduces unique physicochemical perturbations without altering the fundamental steric footprint significantly.
The "Fluorine Effect" in Hph Scaffolds
The introduction of fluorine at the ortho (2-) position of the phenyl ring imparts three specific advantages in a drug design context:
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 2-position blocks potential Phase I metabolic oxidation (hydroxylation) at this site, a common clearance pathway for aromatic rings.
-
Electronic Modulation: Fluorine is highly electronegative, lowering the
of the aromatic ring and altering the quadrupole moment. This can enhance - stacking interactions with receptor binding pockets. -
Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group. In the ortho position, it induces specific rotameric preferences in the side chain via the "gauche effect," pre-organizing the molecule for binding.
Technical Specifications & Properties
| Property | Specification | Relevance |
| IUPAC Name | (2S)-2-amino-4-(2-fluorophenyl)butanoic acid | Exact chemical identity |
| CAS Number | 246876-92-6 (HCl salt) | Procurement verification |
| Molecular Formula | Mass spectrometry confirmation | |
| Molecular Weight | 197.21 g/mol (Free base) | Stoichiometric calculations |
| Chiral Purity | Critical for biological activity | |
| Distinct signal for structural probing | ||
| Solubility | Water (moderate), Dilute HCl (high) | Compatible with aqueous buffers |
Synthesis Strategy: The Biocatalytic Advantage
While chemical synthesis via alkylation of glycine enolates is possible, it often yields racemates requiring costly resolution. The industry standard for high-purity 2-F-L-Hph is Biocatalytic Transamination . This route ensures enantiomeric purity (
Workflow Logic
The synthesis utilizes an
Validated Protocol: Transaminase-Mediated Synthesis
Note: This protocol assumes the use of a standard engineered
Reagents:
-
Substrate: 2-oxo-4-(2-fluorophenyl)butanoic acid (50 mM)
-
Donor: Isopropylamine (1 M, excess to drive equilibrium)
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Methodology:
-
Precursor Solubilization: Dissolve the keto-acid substrate in the phosphate buffer. Adjust pH to 7.5 using dilute NaOH. Causality: The enzyme active site requires a specific ionization state for the internal aldimine formation.
-
Cofactor Incubation: Add PLP and incubate for 10 minutes. Causality: PLP must covalently bind to the enzyme's active site lysine (forming the internal aldimine) before the reaction can proceed.
-
Reaction Initiation: Add the transaminase enzyme formulation (lyophilized powder or cell lysate) and Isopropylamine.
-
Equilibrium Displacement: Run the reaction in an open vessel or with a slight nitrogen sweep to remove acetone (the byproduct of isopropylamine deamination). Causality: Transamination is reversible. Removing the ketone byproduct drives the reaction to completion (Le Chatelier’s principle).
-
Monitoring: Monitor consumption of the keto-acid via HPLC (C18 column, UV 210 nm) or by tracking the
signal shift. -
Purification:
-
Acidify reaction to pH 2.0 to denature enzyme.
-
Filter cell debris.
-
Load filtrate onto a Cation Exchange Resin (e.g., Dowex 50W).
-
Wash with water, then elute 2-F-L-Hph with 1M
. -
Lyophilize to obtain the white powder.
-
Visualization: Biocatalytic Pathway
Figure 1: Biocatalytic transamination workflow. The removal of acetone is the critical control point for high yield.
Applications in Structural Biology: The -NMR Probe
2-F-L-Hph is a premier tool for
Why 2-F-L-Hph?
-
Sensitivity:
has 83% of the sensitivity of .[2][3] -
Chemical Shift Anisotropy (CSA): The fluorine atom on the homophenylalanine side chain is exquisitely sensitive to the local electrostatic environment and van der Waals packing.
-
Distance: The "homo" elongation pushes the fluorine atom further away from the peptide backbone, allowing it to probe hydrophobic pockets that are inaccessible to standard fluorophenylalanine.
Protocol: Site-Specific Incorporation & Analysis
Objective: To monitor ligand binding or protein folding dynamics.
-
Auxotrophy Induction: Use an E. coli strain auxotrophic for Phenylalanine (Phe-).
-
Expression Medium: Grow cells in minimal media containing limiting natural Phenylalanine.
-
Induction & Substitution: At
, induce protein expression (IPTG) and simultaneously add 2-F-L-Hph (excess, 1-2 mM) while restricting natural Phe.-
Mechanism:[4] The host's Phenylalanyl-tRNA synthetase (PheRS) has enough substrate tolerance to charge tRNA-Phe with 2-F-L-Hph due to structural similarity.
-
-
Purification: Purify the labeled protein using standard affinity chromatography (e.g., Ni-NTA).
-
NMR Spectroscopy:
-
Dissolve protein in
/Buffer. -
Acquire 1D
-NMR spectra (typically 470 MHz or higher). -
Data Interpretation: A shift in the
peak upon ligand addition indicates a conformational change or direct binding event near the Hph residue.
-
Visualization: NMR Probing Logic
Figure 2: Workflow for utilizing 2-F-L-Hph as a structural probe. The method relies on the translational promiscuity of PheRS.
Medicinal Chemistry: The Bioisostere Strategy
In drug development, 2-F-L-Hph is not merely a probe but a functional building block.
-
ACE/NEP Inhibition: Homophenylalanine is the "warhead" scaffold for ACE inhibitors. Replacing the native ring with the 2-fluoro analog is a standard strategy in Structure-Activity Relationship (SAR) campaigns to optimize potency and oral bioavailability.
-
Peptide Stability: The incorporation of 2-F-L-Hph into therapeutic peptides protects the peptide bond from proteolytic cleavage by chymotrypsin-like enzymes, which often require a specific aromatic fit that the fluorine atom sterically disrupts.
References
-
Awad, L. F., & Ayoup, M. S. (2020).[5] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.[5] Retrieved from [Link]
-
Börner, T., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(6), 2429–2448. Retrieved from [Link]
-
Heuson, E., et al. (2019).[6] Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline. Organic Process Research & Development. Retrieved from [Link]
-
Peterson, R. (2020).[7] Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
